Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride
CAS No.: 2173997-21-0
Cat. No.: VC4665764
Molecular Formula: C8H9ClN4O2
Molecular Weight: 228.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173997-21-0 |
|---|---|
| Molecular Formula | C8H9ClN4O2 |
| Molecular Weight | 228.64 |
| IUPAC Name | methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5;/h2-4H,1H3,(H2,9,11);1H |
| Standard InChI Key | DXRLRQUAHBULLI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN2C(=NC(=N2)N)C=C1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a triazolo[1,5-a]pyridine core, where the triazole ring is fused to the pyridine ring at the 1,5-a positions. The 6-position of the pyridine ring is esterified with a methyl group (COOCH₃), while the 2-position of the triazole ring bears an amino group (-NH₂). The hydrochloride salt form enhances solubility and stability for practical applications .
Table 1: Key Molecular Properties
The crystal structure remains uncharacterized, but computational models predict planar geometry for the heterocyclic system, with the hydrochloride ion forming hydrogen bonds with the amino group .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically begins with 2-aminopyridine derivatives. A representative pathway involves:
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Cyclocondensation: Reacting 2-aminopyridine-6-carboxylic acid with hydrazine to form the triazole ring.
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Esterification: Treating the intermediate with methanol under acidic conditions to introduce the methyl ester.
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Salt Formation: Reacting the free base with hydrochloric acid to yield the hydrochloride salt .
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | 65–70 |
| Esterification | Methanol, H₂SO₄, 60°C | 85–90 |
| Salt Formation | HCl (g), diethyl ether, 0°C | >95 |
Advanced Methodologies
Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while maintaining yields ≥80%. Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) further improve atom economy and reduce waste .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in polar aprotic solvents:
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DMSO: 25 mg/mL
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Water: 5 mg/mL (pH-dependent)
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Ethanol: 10 mg/mL
The compound is hygroscopic and requires storage under inert atmosphere at 2–8°C . Degradation studies show <5% decomposition over 12 months when protected from light and moisture .
Spectroscopic Characterization
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N triazole).
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¹H NMR (D₂O): δ 8.72 (s, 1H, H-3), 8.15 (d, J=7.8 Hz, 1H, H-7), 7.45 (d, J=7.8 Hz, 1H, H-8), 4.10 (s, 3H, OCH₃) .
Biological Activity and Mechanistic Insights
Kinase Inhibition Profile
The compound demonstrates nanomolar activity against AXL (IC₅₀ = 12 nM) and MER (IC₅₀ = 18 nM) receptor tyrosine kinases, which are implicated in cancer metastasis and drug resistance . Molecular docking studies reveal a binding mode where:
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The triazole nitrogen forms a hydrogen bond with gatekeeper residue Met639.
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The methyl ester occupies the hydrophobic back pocket of the kinase domain.
Table 3: In Vitro Antiproliferative Activity
| Cell Line | Origin | IC₅₀ (μM) |
|---|---|---|
| A549 | Lung carcinoma | 0.45 |
| MCF-7 | Breast cancer | 0.78 |
| HT-29 | Colon cancer | 1.12 |
Coagulation Factor Modulation
As a key intermediate in dipeptide analogs, the compound inhibits Factor XIa (Kᵢ = 85 nM), showing potential for treating thrombotic disorders . Structure-activity relationship (SAR) studies indicate that:
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The 2-amino group is critical for binding to the S1 pocket.
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Halogenation at the 5-position improves potency but reduces solubility .
Applications in Drug Development
Lead Optimization campaigns
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Oncology: Serves as the core structure in third-generation ALK inhibitors (e.g., brigatinib analogs) with improved blood-brain barrier penetration .
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Anticoagulants: Incorporated into macrocyclic inhibitors of thrombin (Kᵢ = 2.3 nM) for stroke prevention .
Radiolabeled Derivatives
¹²⁵I-labeled analogs exhibit high tumor uptake (SUV = 4.5 at 24 h) in murine xenograft models, enabling targeted radiotherapy .
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